

Application Notes and Protocols for Studying BRC4wt-RAD51 Interaction In Vitro

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Compound of Interest

Compound Name: BRC4wt

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These application notes provide a detailed overview of established in vitro methods to characterize the interaction between the wild-type BRC4 repeat of BRCA2 (**BRC4wt**) and the RAD51 recombinase. The protocols and data presented herein are essential for researchers investigating the mechanisms of homologous recombination, screening for potential therapeutic inhibitors, and characterizing the impact of mutations on this critical protein-protein interaction.

Overview of the BRC4-RAD51 Interaction

The interaction between the BRC4 repeat of the breast cancer susceptibility protein 2 (BRCA2) and RAD51 is a cornerstone of the homologous recombination (HR) pathway, a critical process for error-free DNA double-strand break repair. BRC4 binds directly to RAD51, modulating its activity by preventing RAD51 oligomerization and promoting the formation of RAD51 nucleoprotein filaments on single-stranded DNA (ssDNA), a key step in the search for homologous sequences and strand invasion.^{[1][2][3]} Understanding the biophysical and biochemical parameters of this interaction is crucial for elucidating the molecular basis of DNA repair and for the development of novel cancer therapeutics that target this pathway.

Quantitative Data Summary

The following tables summarize quantitative data for the **BRC4wt**-RAD51 interaction obtained using various in vitro techniques. These values provide a baseline for comparison when studying mutations or the effects of small molecule inhibitors.

Table 1: Binding Affinity (Kd) of **BRC4wt**-RAD51 Interaction

Method	Ligand (Analyte)	Kd (Dissociation Constant)	Reference(s)
Isothermal Titration Calorimetry (ITC)	BRC4 peptide	~40 nM	[4]
Fluorescence Polarization (FP)	BRC4 peptide	4 nM - 6 nM	[5]
Biolayer Interferometry (BLI)	BRC4 peptide	Not explicitly stated, but used for binding assessment	[6]

Table 2: Stoichiometry of BRCA2-RAD51 Interaction

Method	Interaction Components	Stoichiometry (RAD51:BRCA2)	Reference(s)
GST Pull-down Assay	Full-length BRCA2 and RAD51	~6:1	[7]

Table 3: Thermodynamic Parameters of **BRC4wt**-RAD51 Interaction

Method	ΔH (Enthalpy Change)	$-T\Delta S$ (Entropic Contribution)	ΔG (Gibbs Free Energy Change)	Reference(s)
Isothermal Titration Calorimetry (ITC)	Data not available	Data not available	Data not available	[8] [9] [10]

Note: While specific thermodynamic parameters for the **BRC4wt**-RAD51 interaction were not found in the provided search results, ITC is the primary method for their determination.

Experimental Protocols and Workflows

This section provides detailed protocols for key in vitro assays used to study the **BRC4wt**-RAD51 interaction.

Glutathione S-Transferase (GST) Pull-down Assay

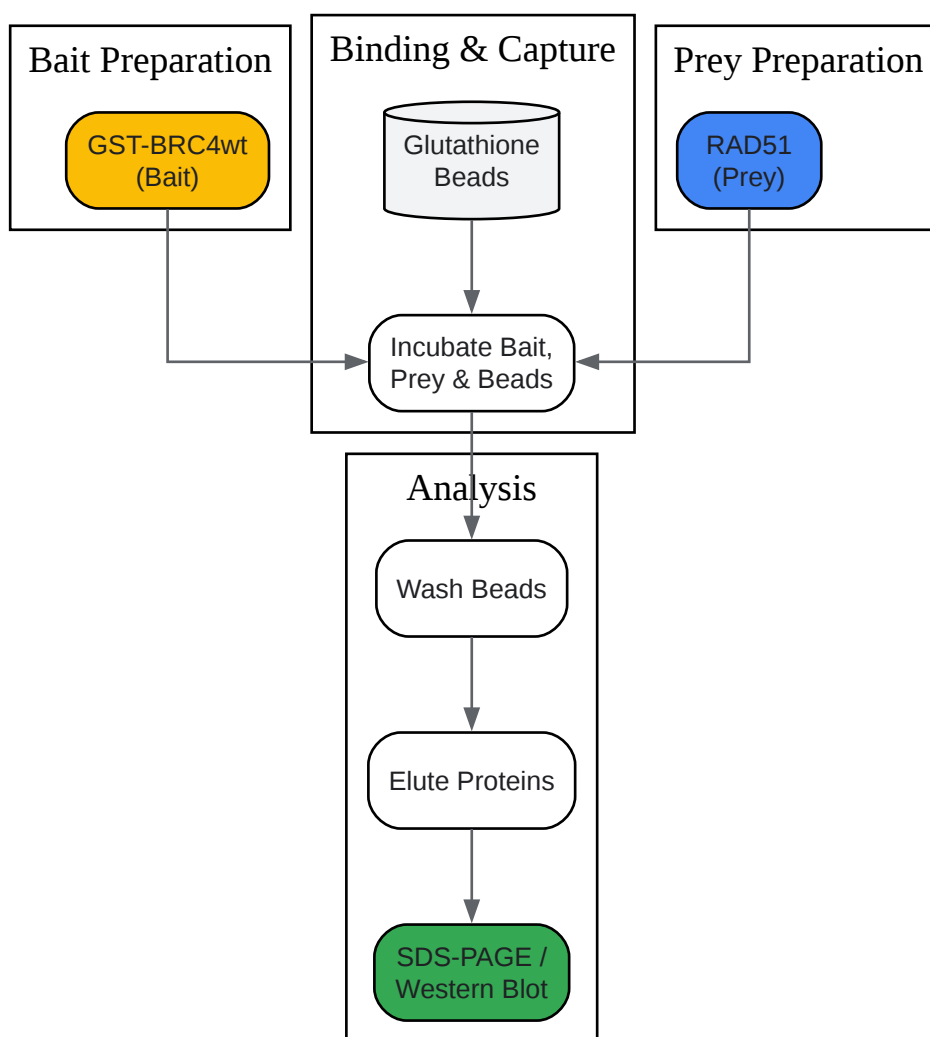
This assay is used to qualitatively confirm the interaction between **BRC4wt** and RAD51 and can be adapted to estimate stoichiometry.

Protocol:

- Protein Expression and Purification:
 - Express GST-tagged **BRC4wt** (bait) in E. coli and purify using glutathione-sepharose beads.
 - Express and purify untagged or His-tagged RAD51 (prey).
- Binding Reaction:
 - Incubate a defined amount of purified GST-**BRC4wt** with an excess of purified RAD51 in binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 1 mM DTT, and protease inhibitors) for 2-4 hours at 4°C with gentle rotation.^[7]
 - Include a negative control with GST alone to check for non-specific binding.
- Affinity Capture:
 - Add equilibrated glutathione-sepharose beads to the binding reaction and incubate for an additional 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation and wash 3-5 times with ice-cold wash buffer (binding buffer with a lower concentration of detergent, e.g., 0.1% NP-40) to remove unbound proteins.
- Elution:

- Elute the protein complexes from the beads by adding elution buffer (e.g., wash buffer containing 10-20 mM reduced glutathione) or by boiling in SDS-PAGE sample buffer.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blot using antibodies against RAD51 and GST.

Workflow Diagram:



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GST Pull-down Assay Workflow.

Isothermal Titration Calorimetry (ITC)

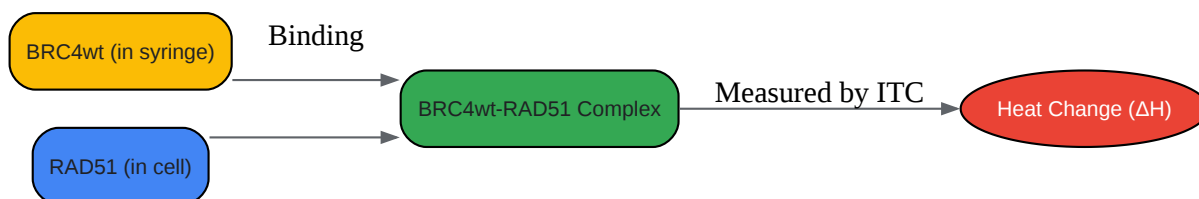
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.^{[4][11][12]}

Protocol:

- Sample Preparation:
 - Purify **BRC4wt** peptide and RAD51 protein to >95% purity.
 - Dialyze both proteins extensively against the same buffer (e.g., 20 mM HEPES pH 8.0, 100 mM Na₂SO₄, 5% glycerol) to ensure a perfect buffer match.^[6]
 - Degas both solutions immediately before the experiment.
- ITC Experiment:
 - Load the sample cell (typically ~200 μ L) with RAD51 (e.g., 5-10 μ M).
 - Load the injection syringe (~40 μ L) with **BRC4wt** peptide (e.g., 50-100 μ M).
 - Set the experimental temperature (e.g., 25°C).
 - Perform a series of small injections (e.g., 2 μ L) of the **BRC4wt** peptide into the RAD51 solution, with sufficient time between injections for the signal to return to baseline.
- Control Experiment:
 - Perform a control titration by injecting the **BRC4wt** peptide into the buffer alone to determine the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the experimental data.
 - Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

- Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.

Signaling Pathway Diagram:



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ITC Measurement of **BRC4wt**-RAD51 Interaction.

Fluorescence Polarization (FP) Assay

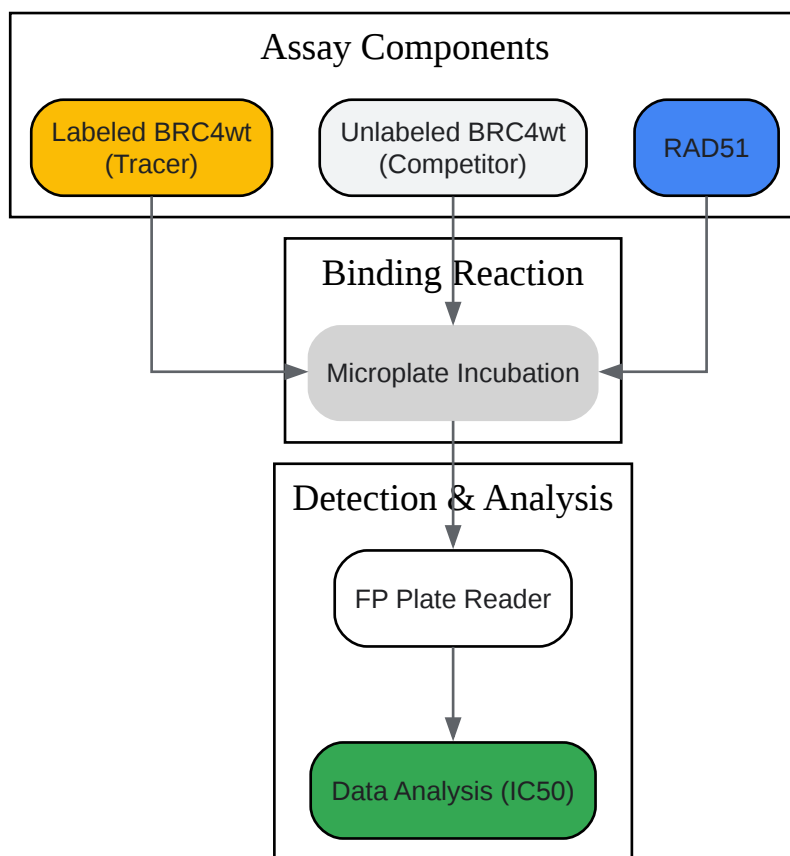
FP is a solution-based, homogeneous technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.^{[1][5][13]}

Protocol:

- Probe Preparation:
 - Synthesize and purify a **BRC4wt** peptide labeled with a fluorescent dye (e.g., Alexa Fluor 488).^{[1][5]}
- Competition Assay Setup:
 - In a microplate, prepare a series of dilutions of the unlabeled **BRC4wt** peptide.
 - Add a constant, low concentration of the fluorescently labeled **BRC4wt** peptide (e.g., 10 nM) to each well.^[1]
 - Add a constant concentration of RAD51 protein (e.g., 135 nM) to each well.^[1] The concentration should be chosen to give a significant polarization signal with the labeled peptide alone.

- Include controls with labeled peptide only and labeled peptide with RAD51 (no competitor).
- Measurement:
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).[\[6\]](#)
 - Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for Alexa 488).[\[6\]](#)
- Data Analysis:
 - Plot the fluorescence polarization values against the concentration of the unlabeled competitor.
 - Fit the data to a competitive binding equation to determine the IC₅₀ value, which can be used to calculate the K_i (and thus K_d) of the unlabeled peptide.

Workflow Diagram:



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Fluorescence Polarization Competition Assay Workflow.

Enzyme-Linked Immunosorbent Assay (ELISA)

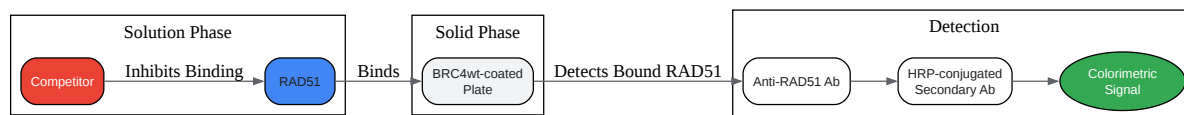
A competitive ELISA can be used to measure the inhibition of the **BRC4wt**-RAD51 interaction by peptides or small molecules.^[14]

Protocol:

- Plate Coating:
 - Coat a 96-well microplate with a **BRC4wt** peptide overnight at 4°C.
 - Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking:

- Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
- Wash the plate.
- Competitive Binding:
 - Pre-incubate a constant concentration of RAD51 protein with varying concentrations of a competitor (e.g., unlabeled **BRC4wt** peptide or a small molecule inhibitor) for 1 hour at room temperature.
 - Add the pre-incubated mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.
 - Wash the plate.
- Detection:
 - Add a primary antibody against RAD51 and incubate for 1 hour at room temperature.
 - Wash the plate.
 - Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
 - Wash the plate.
- Signal Development and Measurement:
 - Add a TMB substrate solution and incubate in the dark until a color develops.
 - Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
 - Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Plot the absorbance against the competitor concentration to generate an inhibition curve and determine the IC₅₀ value.

Logical Relationship Diagram:



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Competitive ELISA for **BRC4wt**-RAD51 Interaction.

Concluding Remarks

The methods described provide a robust toolkit for the in vitro characterization of the **BRC4wt**-RAD51 interaction. The choice of assay will depend on the specific research question, from qualitative confirmation of binding to detailed thermodynamic and kinetic analysis. Consistent and reproducible data generated using these protocols will aid in a deeper understanding of the role of this interaction in genome stability and provide a solid foundation for the development of targeted cancer therapies.

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